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Compound of Interest

Compound Name: 2-(Benzyloxy)-1-propanol

Cat. No.: B057090 Get Quote

2-(Benzyloxy)-1-propanol (Chemical Formula: C₁₀H₁₄O₂) is a chiral organic compound that

serves as a pivotal intermediate and building block in advanced chemical synthesis.

Structurally, it is a derivative of 1,2-propanediol in which the primary hydroxyl group is protected

by a benzyl ether linkage. This structural feature is not trivial; the benzyl group is a robust and

versatile protecting group, making the molecule stable under a variety of reaction conditions

while leaving the secondary alcohol available for further chemical transformation.[1]

For researchers and professionals in drug development, the true value of this compound lies in

its chirality. Available as a racemate or as individual (R) and (S) enantiomers, 2-(Benzyloxy)-1-
propanol provides a stereochemically defined platform for constructing complex, optically

active molecules. Its application is particularly notable in the synthesis of antiviral agents, such

as HIV-protease inhibitors, and other stereospecific pharmaceuticals where precise three-

dimensional architecture is critical for biological activity.[2] This guide offers a comprehensive

overview of its synthesis, properties, and applications, providing the technical insights

necessary for its effective use in a research and development setting.

Physicochemical Properties and Safety Data
A clear understanding of a compound's physical properties and safety profile is foundational to

its successful application in the laboratory. The key data for 2-(Benzyloxy)-1-propanol are

summarized below.
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Property Value Source(s)

Molecular Weight 166.22 g/mol [3]

Density 1.044 g/mL at 25 °C

Refractive Index (n20/D) 1.510

Flash Point 108.8 °C (227.8 °F)

Optical Activity ([α]20/D)
+14.5° (c=1 in chloroform) for

(S)-enantiomer

CAS Number

70448-03-2 (racemic), 85483-

97-2 ((S)-enantiomer), 33106-

64-8 ((S)-enantiomer)

[2][3]

Safety and Handling Information
2-(Benzyloxy)-1-propanol requires careful handling in a laboratory setting. It is classified as

an irritant and exhibits acute oral toxicity.

Hazard Category GHS Classification

Signal Word Warning

Hazard Codes

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Precautionary Codes
P261, P264, P270, P301+P312, P302+P352,

P305+P351+P338

Storage Class 10 (Combustible liquids)

Recommended PPE
Eyeshields, faceshields, gloves, type ABEK

(EN14387) respirator filter

Data sourced from Sigma-Aldrich safety information.
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Synthesis Methodologies: Crafting the Chiral
Building Block
The synthesis of 2-(Benzyloxy)-1-propanol can be approached in several ways, depending on

whether a racemic mixture or a specific enantiomer is required. The choice of synthetic route is

a critical decision driven by factors such as cost, scale, and the required enantiomeric purity of

the final product.

A. Racemic Synthesis: Selective Benzyl Protection
The most direct route to racemic 2-(Benzyloxy)-1-propanol involves the selective protection of

the primary hydroxyl group of 1,2-propanediol. The differential reactivity between the primary

and secondary alcohols allows for regioselective benzylation.

Causality of Experimental Choice: The Williamson Ether Synthesis is the classic and most

common method employed.[4] This reaction involves the deprotonation of the alcohol with a

base to form an alkoxide, followed by nucleophilic attack on benzyl bromide or benzyl chloride.

The choice of base is crucial for selectivity. A strong, non-nucleophilic base like sodium hydride

(NaH) is often used to ensure complete deprotonation.[5] However, for substrates where

selectivity is paramount, a milder base such as silver oxide (Ag₂O) can favor the protection of

the less sterically hindered primary hydroxyl group over the secondary one.[1][4] For substrates

that are sensitive to basic conditions, protection can be achieved under acidic catalysis using

benzyl trichloroacetimidate.[4]
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General Synthesis Workflow

1,2-Propanediol

Selective Benzylation
(Williamson Ether Synthesis)

2-(Benzyloxy)-1-propanol
(Racemic)

Reagents:
- Benzyl Halide (BnBr/BnCl)

- Base (e.g., NaH, Ag₂O)

Click to download full resolution via product page

Caption: General workflow for racemic synthesis.

B. Enantioselective Synthesis: Accessing Optical Purity
For applications in drug development, obtaining enantiomerically pure (S)- or (R)-2-
(Benzyloxy)-1-propanol is essential. This is typically achieved either by starting with a chiral

precursor or by resolving a racemic intermediate.

1. Synthesis from the Chiral Pool A highly effective strategy is to begin with an inexpensive,

commercially available chiral molecule. Ethyl (S)-lactate is an excellent starting material for

producing (S)-2-(Benzyloxy)-1-propanol.[6] The synthesis involves two main steps:

Benzylation: The free secondary hydroxyl group of ethyl (S)-lactate is protected using the

Williamson ether synthesis, as described above, to yield ethyl (S)-2-(benzyloxy)propionate.

Reduction: The ester functionality is then reduced to a primary alcohol using a powerful

reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final product, (S)-2-
(Benzyloxy)-1-propanol, with the stereocenter preserved.
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2. Hydrolytic Kinetic Resolution (HKR) An elegant and powerful method for separating

enantiomers is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, catalyzed by chiral

(salen)Co(III) complexes.[7][8] This method can be applied to resolve racemic

benzyloxymethyloxirane (the epoxide precursor).

Causality of Experimental Choice: The HKR process relies on the chiral catalyst preferentially

catalyzing the hydrolysis of one enantiomer of the epoxide at a much faster rate than the other.

[8][9] For example, using an (R,R)-(salen)Co(III) catalyst, the (R)-epoxide is rapidly converted

to the corresponding (R)-diol, leaving the unreacted (S)-epoxide in high enantiomeric excess.

[10] This enantioenriched (S)-epoxide can then be isolated and subjected to a ring-opening

reaction to yield the desired (S)-2-(Benzyloxy)-1-propanol. The efficiency of this method is

remarkable, often yielding both the unreacted epoxide and the diol product with >98%

enantiomeric excess (ee).[8][11]

Hydrolytic Kinetic Resolution (HKR)

Racemic Epoxide
(R/S)-Benzyloxymethyloxirane

Chiral (salen)Co(III) Catalyst
+ 0.5 equiv. H₂O

(S)-Epoxide
(Recovered, >99% ee)

Slow

(R)-Diol
(Hydrolyzed Product)

Fast

Click to download full resolution via product page

Caption: Principle of Hydrolytic Kinetic Resolution.

Key Applications in Drug Development and
Research
The utility of 2-(Benzyloxy)-1-propanol stems from its dual functionality: a nucleophilic

secondary alcohol and a stable, yet removable, benzyl protecting group. This makes it a

versatile reagent for stereoselective synthesis.[3]
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Antiviral Agents: The (S)-enantiomer is a documented reactant for preparing (S)-N-(2-

phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases, a class of

compounds investigated for their antiviral properties.

HIV-Protease Inhibitors: It has been used in the synthesis of amino diol-based HIV-protease

inhibitors, where the defined stereochemistry of the hydroxyl and benzyloxy groups is used

to control the spatial arrangement of the final molecule.[2]

Pharmacophore and Protecting Group: Beyond its role as an intermediate, the benzyloxy

group itself can be a key pharmacophore, interacting with biological targets.[12] More

commonly in multi-step synthesis, it serves as a robust protecting group for the primary

alcohol, which can be cleanly removed in the final stages of a synthesis via palladium-

catalyzed hydrogenation, a reaction that is typically high-yielding and tolerant of many other

functional groups.[1][4]
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Application as a Chiral Synthon

(S)-2-(Benzyloxy)-1-propanol

Functional Group
Transformation
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Optically Active
Target Molecule
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Click to download full resolution via product page

Caption: Logical flow of application in synthesis.

Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the enantioselective

synthesis of (S)-2-(Benzyloxy)-1-propanol starting from ethyl (S)-lactate.

Protocol 1: Synthesis of Ethyl (S)-2-
(benzyloxy)propionate
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Objective: To protect the secondary hydroxyl group of ethyl (S)-lactate with a benzyl group.

Materials and Reagents:

Ethyl (S)-lactate

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon),

suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C

using an ice bath.

Deprotonation: Dissolve ethyl (S)-lactate (1.0 equivalent) in anhydrous THF and add it

dropwise to the NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C.

Allow the mixture to stir for an additional 30 minutes at this temperature. Causality: Slow

addition is critical to control the exothermic reaction and hydrogen gas evolution.

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the

addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 12-16 hours.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl

solution at 0 °C.
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Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x

volumes). Wash the combined organic layers with water and then brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure. The resulting crude oil should be purified by silica gel column

chromatography to yield pure ethyl (S)-2-(benzyloxy)propionate.

Protocol 2: Reduction to (S)-2-(Benzyloxy)-1-propanol
Objective: To reduce the ester functionality to a primary alcohol.

Materials and Reagents:

Ethyl (S)-2-(benzyloxy)propionate

Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of

LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0 °C.

Addition: Dissolve the ethyl (S)-2-(benzyloxy)propionate (1.0 equivalent) from Protocol 1 in

anhydrous THF and add it dropwise to the LiAlH₄ suspension.

Reaction: After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material

is consumed.

Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully,

add dropwise: X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water
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(where X is the mass of LiAlH₄ in grams). Causality: This specific sequence is designed to

safely quench the excess LiAlH₄ and produce a granular, easily filterable solid.

Work-up: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

Add anhydrous MgSO₄, stir for another 15 minutes, then filter the solid through a pad of

Celite, washing thoroughly with ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by silica gel column chromatography if necessary to yield pure (S)-2-(Benzyloxy)-1-
propanol.

Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic

methods.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons

of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic

methylene (–O–CH₂–Ph) around 4.5 ppm, and signals corresponding to the propanol

backbone (–CH(OH)–, –CH₂–O–, and –CH₃).[13]

¹³C NMR: The carbon spectrum will display signals in the aromatic region (127-138 ppm) for

the benzyl group, and distinct aliphatic signals for the three carbons of the propanol chain

and the benzylic carbon.[14]

Infrared (IR) Spectroscopy: Key features include a broad absorption band in the region of

3400 cm⁻¹ corresponding to the O–H stretch of the alcohol, and strong C–O stretching

bands around 1100 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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